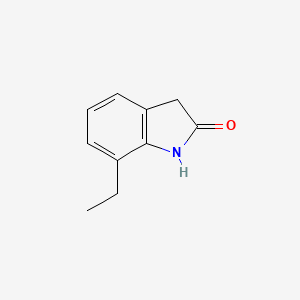

7-ethyl-2,3-dihydro-1H-indol-2-one

Description

Significance of the Indolone Scaffold in Contemporary Organic and Medicinal Chemistry Research

The indolone, and more specifically the 2-oxindole, scaffold is recognized as a "privileged structure" in medicinal chemistry. worldscientific.combenthamdirect.comnih.govresearchgate.net This designation stems from its recurring presence in numerous natural products and pharmacologically active compounds that exhibit a wide range of biological activities. benthamdirect.comijpsr.comnih.govresearchgate.net The versatility of the oxindole (B195798) core allows for modifications at various positions, leading to the development of derivatives with diverse therapeutic applications. nih.govnih.gov

The significance of the indolone scaffold is underscored by its presence in a multitude of approved drugs and clinical candidates. nih.govworldscientific.comdoi.org These compounds target a wide array of biological pathways and are used in the treatment of various diseases. For instance, Nintedanib is an indolinone-containing drug approved for idiopathic pulmonary fibrosis, while Sunitinib is an oxindole derivative used as a kinase inhibitor in cancer therapy. nih.govdoi.org Other examples include Ropinirole for Parkinson's disease and Ziprasidone, an antipsychotic medication. doi.orgrsc.org

The biological activity of oxindole derivatives is profoundly influenced by the nature and position of substituents on the core structure, particularly at the C3 position. nih.govrsc.org This has spurred extensive research into the synthesis of C3-substituted and C3,3-disubstituted oxindoles. worldscientific.comacs.orgnih.gov The development of catalytic asymmetric methods to control the stereochemistry at the C3 position is a major focus, as the absolute configuration often dictates the biological efficacy. acs.orgthieme-connect.comthieme-connect.com

Research has demonstrated that oxindole derivatives possess a remarkable spectrum of pharmacological properties, including:

Anticancer benthamdirect.commdpi.comnih.gov

Antimicrobial nih.govnih.govresearchgate.net

Anti-inflammatory nih.govnih.gov

Antiviral nih.gov

Neuroprotective benthamdirect.comontosight.ai

The ability of the indole (B1671886) nucleus to serve as a versatile template for drug design continues to drive its exploration in the quest for new chemical entities (NCEs) with improved therapeutic profiles. ijpsr.comresearchgate.net

Table 1: Examples of Marketed Drugs Featuring the Indolone/Oxindole Scaffold

| Drug Name | Therapeutic Use |

| Nintedanib | Treatment of idiopathic pulmonary fibrosis and other interstitial lung diseases. nih.gov |

| Sunitinib | Anticancer agent (tyrosine kinase inhibitor). doi.org |

| Ropinirole | Treatment of Parkinson's disease and restless legs syndrome. doi.org |

| Ziprasidone | Antipsychotic for schizophrenia and bipolar disorder. doi.orgrsc.org |

| Indolidan | Cardiotonic agent. doi.org |

Positional Isomerism and Structural Features of 7-Ethyl-2,3-dihydro-1H-indol-2-one in Relation to Other Ethyl-Substituted Indolones

Positional isomerism is a key concept in understanding the diversity of substituted indolones. Isomers are compounds that have the same molecular formula but differ in the arrangement of atoms. In the case of ethyl-substituted 2,3-dihydro-1H-indol-2-ones, the position of the ethyl group on the indolone scaffold defines the specific isomer and significantly influences its chemical and physical properties.

This compound features an ethyl group attached to the C-7 position of the benzene (B151609) ring portion of the bicyclic system. This substitution pattern directly affects the electronic environment of the aromatic ring.

To illustrate the concept of positional isomerism, we can compare this compound with other ethyl-substituted isomers:

1-Ethyl-2,3-dihydro-1H-indol-2-one: In this isomer, the ethyl group is attached to the nitrogen atom (N-1) of the pyrrolidinone ring. This N-alkylation alters the properties of the amide functionality, for instance, removing the slightly acidic N-H proton that can participate in hydrogen bonding. nih.gov

3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one: This compound is an isomer of a differently substituted ethyl indolone. It not only has an ethyl group at the C-7 position but also an amino group at the C-3 position. The presence of the C-3 substituent introduces a chiral center, meaning this compound can exist as enantiomers. The functionalization at C-3 is a common strategy for creating biologically active molecules. worldscientific.comnih.gov

The structural differences arising from the placement of the ethyl group and other substituents lead to distinct physicochemical properties and, consequently, different biological activities and potential applications.

Table 2: Comparison of Structural Features of Ethyl-Substituted Indolone Isomers

| Compound Name | Molecular Formula | Position of Ethyl Group | Other Key Functional Groups | Chirality at C-3 |

| This compound | C₁₀H₁₁NO | C-7 (Aromatic Ring) | N-H amide | No |

| 1-Ethyl-2,3-dihydro-1H-indol-2-one | C₁₀H₁₁NO | N-1 (Pyrrolidinone Ring) | N-ethyl amide | No |

| 3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one | C₁₀H₁₂N₂O | C-7 (Aromatic Ring) | C-3 primary amine chemsynthesis.com | Yes |

Current Landscape of Academic Investigations into 2,3-Dihydro-1H-indol-2-one Derivatives

The academic investigation into 2,3-dihydro-1H-indol-2-one (oxindole) derivatives is a vibrant and rapidly evolving field of chemical research. worldscientific.comrsc.org The core focus is on developing novel synthetic methodologies to access structurally diverse oxindoles and evaluating their potential in various applications, particularly in medicinal chemistry. nih.govrsc.orgrsc.org

A major area of research is the development of efficient and sustainable synthetic methods. rsc.org Electrosynthesis, for example, has emerged as a green strategy for the functionalization of oxindoles, using electrons as a traceless redox agent to form new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.netacs.orgacs.org These electrochemical methods offer mild reaction conditions and avoid the need for stoichiometric chemical oxidants. acs.orgacs.org

Another significant trend is the focus on asymmetric synthesis. acs.orgthieme-connect.com Since the biological activity of many oxindole derivatives is dependent on their stereochemistry, creating enantiomerically pure compounds is crucial. nih.govthieme-connect.com Organocatalysis and transition-metal catalysis are extensively employed to achieve highly enantioselective transformations, such as Michael additions, aldol (B89426) reactions, and Friedel-Crafts alkylations at the C-3 position of the oxindole core. acs.orgthieme-connect.com

The synthesis of spirooxindoles, where the C-3 position is part of a spirocyclic ring system, is another prominent research direction. benthamdirect.com These complex, three-dimensional structures are found in several bioactive natural products and are of great interest for drug discovery programs. benthamdirect.comnih.gov

Furthermore, researchers are continuously exploring the biological potential of new oxindole derivatives. nih.govnih.gov This involves screening compound libraries against various biological targets, including protein kinases, microbes, and cancer cell lines, to identify new therapeutic leads. doi.orgnih.govresearchgate.net Computational methods, such as molecular docking and in silico screening, are increasingly used to predict the biological targets of oxindole scaffolds and guide the design of new, more potent derivatives. doi.orgnih.govnih.gov These studies aim to elucidate structure-activity relationships (SAR) to optimize the therapeutic properties of this privileged scaffold. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-4-3-5-8-6-9(12)11-10(7)8/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSRQDDORRHHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697471 | |

| Record name | 7-Ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73425-09-9 | |

| Record name | 7-Ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 7 Ethyl 2,3 Dihydro 1h Indol 2 One and Its Precursors

Methodologies for the Preparation of 2,3-Dihydro-1H-indol-2-one Core Structures

The construction of the 2,3-dihydro-1H-indol-2-one (oxindole) core is a central theme in heterocyclic chemistry. A variety of synthetic routes have been established, each with its own advantages and limitations. These methods often involve the formation of the five-membered nitrogen-containing ring fused to a benzene (B151609) ring.

Cyclization Reactions of Precursor Indole (B1671886) Derivatives (e.g., Acidic or Basic Conditions)

Intramolecular cyclization reactions are a common strategy for the synthesis of oxindole (B195798) scaffolds. These reactions typically start from appropriately substituted aniline (B41778) or indole precursors. For instance, the cyclization of N-(2-cyanoaryl)indoles can be induced by methyl triflate (MeOTf) under metal-free conditions to afford indolo[1,2-a]indol-10-imines, which can then be hydrolyzed with aqueous hydrochloric acid to yield the corresponding indolo[1,2-a]indol-10-ones, a fused indole-indolone scaffold. acs.org This method represents a general approach for constructing these hybrid systems in high yields. acs.org

Another approach involves the acid-catalyzed intramolecular cyclization–elimination sequence of 2-alkenylanilines. mdpi.com In this method, the 2-alkenylaniline is first epoxidized, and the resulting metastable epoxide undergoes acid-catalyzed cyclization and dehydration to furnish a C1-substituted indole derivative. mdpi.com While this example leads to an indole, similar cyclization strategies on different precursors can yield the oxindole core.

Furthermore, the synthesis of 7-ethylindole (B1586515) has been proposed to occur via a three-step reaction pathway involving the dehydrogenation of a suitable precursor to an aldehyde, followed by N-alkylation of 2-ethylaniline (B167055) to form a Schiff's base, which then cyclizes. researchgate.net This highlights the importance of cyclization reactions in forming the indole and, by extension, the indolone ring system.

| Starting Material | Reagents/Conditions | Product | Key Features |

| N-(2-cyanoaryl)indoles | 1. MeOTf2. HCl (aq) | Indolo[1,2-a]indol-10-ones | Metal-free, high yields acs.org |

| 2-Alkenylanilines | 1. m-CPBA2. Acid | C1-substituted indoles | Acid-catalyzed cyclization-elimination mdpi.com |

| 2-Ethylaniline and Ethylene (B1197577) Glycol | Copper chromite/SiO2 | 7-Ethylindole | Vapour phase synthesis, bifunctional catalyst researchgate.net |

Fischer Indole Synthesis and its Variations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone in indole chemistry and can be adapted for the synthesis of oxindole precursors. wikipedia.orgbyjus.com The classical Fischer indole synthesis involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement to form an imine. Subsequent cyclization and elimination of ammonia (B1221849) yield the indole ring. wikipedia.orgmdpi.com

While the traditional method is powerful, a significant limitation is the availability of the required aryl hydrazine (B178648) starting materials. rsc.org To address this, variations have been developed. One such variation starts from readily available haloarenes, which are converted to the corresponding aryl hydrazines in situ. This involves a halogen-magnesium exchange, quenching with di-tert-butyl azodicarboxylate, and subsequent reaction with a ketone under acidic conditions. rsc.org

Another important modification is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org This method supports the intermediacy of hydrazones in the classical Fischer synthesis and expands the scope of the reaction. wikipedia.org

The choice of acid catalyst is crucial and can include Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid, or Lewis acids such as boron trifluoride and zinc chloride. wikipedia.orgmdpi.com

| Variation | Starting Materials | Key Reagents | Advantages |

| Classical Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | Well-established, versatile wikipedia.orgbyjus.com |

| Moody and Inman Variation | Haloarene, Ketone | Mg, di-tert-butyl azodicarboxylate, Acid | Uses readily available starting materials rsc.org |

| Buchwald Modification | Aryl bromide, Hydrazone | Palladium catalyst | Expands scope to aryl bromides wikipedia.org |

Tscherniac-Einhorn Reaction in Indoline (B122111) Synthesis

The Tscherniac-Einhorn reaction is an acid-catalyzed electrophilic aromatic substitution that introduces an amidomethyl group onto an aromatic ring. wikipedia.orgwikipedia.orgdrugfuture.com The reaction utilizes an N-hydroxymethylamide or N-hydroxymethylimide as the alkylating agent in the presence of a strong acid like sulfuric acid. wikipedia.orgwikipedia.org

The mechanism involves the acid-catalyzed formation of a resonance-stabilized cation from the N-hydroxymethylamide, which then acts as the electrophile in the substitution reaction. wikipedia.orgwikipedia.org This reaction, while primarily used for amidoalkylation, can be conceptually applied to the synthesis of indoline structures by designing appropriate precursors where the aromatic ring and the amide functionality are part of the same molecule, leading to an intramolecular cyclization. Although direct application for 7-ethyl-2,3-dihydro-1H-indol-2-one is not explicitly detailed in the provided context, the fundamental principles of this reaction are relevant to the construction of related heterocyclic systems.

Alkylation Approaches for Oxindole and Indolone Formation

Alkylation is a key strategy for introducing substituents onto the oxindole scaffold, including the ethyl group at the 7-position. The alkylation can occur at various positions, most notably at the nitrogen (N1), the α-carbon (C3), and the aromatic ring.

For the synthesis of 7-substituted indoles, a method involving the alkylation of 2-lithionitrobenzenes has been reported. lookchem.com This approach is challenging due to the reactivity of the nitro group but can be achieved at low temperatures. The resulting 2-alkylnitrobenzenes can then be converted to the corresponding 7-alkylindoles via the Bartoli reaction. lookchem.com

Palladium-catalyzed α-arylation of amides is a powerful method for the synthesis of oxindoles. berkeley.edu This intramolecular reaction forms the crucial C-C bond to create the five-membered ring. Catalysts comprising Pd(OAc)₂ and sterically hindered N-heterocyclic carbene ligands have been shown to be effective, even allowing for reactions with aryl chlorides at elevated temperatures. berkeley.edu

Furthermore, the direct C7-alkylation of N-alkylindoles has been achieved using cationic zirconium complexes. researchgate.net This method allows for the regioselective introduction of alkyl groups at the C7-position. Mechanistic studies suggest that an initially formed C7-acylated indoline undergoes decarbonylation to yield the alkylated product. researchgate.net

A catalyst-free α-alkylation-α-hydroxylation of oxindole with benzyl (B1604629) alcohols has also been developed, leading to the formation of 3-alkyl-3-hydroxyoxindoles. nih.gov

| Alkylation Target | Method | Key Reagents/Catalysts | Product Type |

| C7 of Indole | Alkylation of 2-lithionitrobenzene followed by Bartoli reaction | Phenyllithium, Alkyl halide | 7-Alkylindoles lookchem.com |

| Oxindole Core Formation | Palladium-catalyzed α-arylation of amides | Pd(OAc)₂, N-heterocyclic carbene ligands | Oxindoles berkeley.edu |

| C7 of N-Alkylindole | Zirconium-mediated alkylation | Cationic zirconium complexes | C7-Alkylindoles researchgate.net |

| C3 of Oxindole | Catalyst-free α-alkylation-α-hydroxylation | Benzyl alcohols | 3-Alkyl-3-hydroxyoxindoles nih.gov |

Carbonylative Synthesis of Dihydroindol-2-one Derivatives

Carbonylative synthesis, which involves the introduction of a carbonyl group using carbon monoxide or a surrogate, has emerged as a versatile method for constructing heterocyclic compounds, including dihydroindol-2-one derivatives. beilstein-journals.orgresearcher.lifenih.gov Palladium catalysis is frequently employed in these transformations. beilstein-journals.orgacs.org

One approach involves the palladium-catalyzed carbonylative cyclization of 2-alkynylanilines. Depending on the substitution pattern of the alkyne, this can lead to different indole derivatives. beilstein-journals.org Specifically, with a terminal alkynyl group, the reaction can yield dihydroindol-2-one derivatives. beilstein-journals.org The process is often carried out using a PdI₂/KI catalyst system under a carbon monoxide atmosphere. beilstein-journals.org

Palladium-catalyzed enantioselective Heck carbonylative cyclization has been used to synthesize 2-oxindole spirofused lactones and lactams. acs.org This domino reaction demonstrates the power of carbonylative methods in creating complex molecular architectures. Furthermore, palladium-catalyzed carbonylative macrolactonization has been used to construct macrocyclic structures containing a carbocycle and a macrolactone in a single step. acs.org

The choice of ligands for the palladium catalyst can significantly influence the outcome of the reaction. For instance, in the oxidative carbonylation of alcohols, diphosphine ligands with specific electronic and steric properties have been shown to affect the catalytic activity and selectivity. rsc.org

| Reaction Type | Starting Materials | Catalyst System | Product |

| Carbonylative Cyclization | 2-Alkynylanilines (terminal) | PdI₂/KI | Dihydroindol-2-one derivatives beilstein-journals.org |

| Enantioselective Heck Carbonylative Cyclization | Appropriate precursors | Palladium catalyst | 2-Oxindole spirofused lactones/lactams acs.org |

| Oxidative Carbonylation of Alcohols | Alcohols | Palladium diphosphine complexes | Dialkyl oxalates rsc.org |

Other Relevant Multi-Step Organic Synthesis Methods for Indolone Scaffolds

Beyond the aforementioned methods, a variety of other multi-step synthetic strategies have been developed for the construction of indolone scaffolds. These often involve a sequence of reactions to build the desired molecular framework and introduce the necessary functional groups.

One such strategy involves a palladium-catalyzed aromatic C–H functionalization/intramolecular alkenylation. rsc.org This approach provides a direct route to 3-alkylideneoxindoles from N-cinnamoylanilines in the presence of a palladium catalyst and a silver salt. rsc.org

The synthesis of indole-indolone hybrid scaffolds has been achieved through a [3+2] annulation of arynes with methyl indole-2-carboxylates. nih.gov This reaction proceeds under mild conditions and tolerates a range of functional groups.

A novel environment-friendly vapor phase synthesis of 7-ethylindole has been developed using 2-ethylaniline and ethylene glycol over a bifunctional copper chromite/SiO₂ catalyst. researchgate.net The proposed mechanism involves the dehydrogenation of ethylene glycol to 2-hydroxyacetaldehyde, followed by N-alkylation of 2-ethylaniline to form a Schiff's base, which then cyclizes. researchgate.net

Furthermore, the synthesis of 2-phenyl-7-azaindole via a Chichibabin cyclization has been described, involving the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile. nih.gov While this leads to an azaindole, the principles of cyclization are relevant to the broader synthesis of indole-like structures.

Regioselective Introduction of the 7-Ethyl Moiety

The precise placement of the ethyl group at the 7-position of the indole nucleus is a significant challenge due to the inherent reactivity of other positions, such as C2 and C3. rsc.org Researchers have developed both indirect and direct methods to achieve this regioselectivity.

Synthetic Pathways for 7-Ethyl-Substituted Indole Precursors

A predominant strategy for synthesizing this compound involves the preparation of a 7-ethyl-substituted indole precursor, which is then converted to the target oxindole.

One of the most common methods is the Fischer indole synthesis . This reaction utilizes 2-ethylphenylhydrazine and a suitable carbonyl compound. For instance, the reaction of 2-ethylphenylhydrazine hydrochloride with 2,3-dihydrofuran (B140613) has been employed to produce 7-ethyltryptophol, a direct precursor to the target molecule. niscpr.res.inresearchgate.net This approach, however, can lead to the formation of undesired byproducts, and yields are often moderate, typically in the range of 40-50%. researchgate.net

Another pathway involves the catalytic dehydrocyclization of 2,6-diethylaniline (B152787) in the presence of steam. google.comgoogle.com This process can achieve a conversion of up to 78% of the starting material and a selectivity of 67% for 7-ethylindole. google.com The crude product, however, may contain vinyl-substituted byproducts that can polymerize, complicating purification. google.com A subsequent partial hydrogenation step is often necessary to purify the 7-ethylindole. google.comgoogle.com

The Japp-Klingemann reaction provides an alternative route. This method involves the diazotization of an ortho-functionalized aniline, such as 2-ethylaniline, followed by coupling with an active methylene (B1212753) compound like ethyl 2-methyl-3-oxobutanoate to form an arylhydrazone. publish.csiro.au This hydrazone can then be cyclized, often using an acid catalyst like polyphosphoric acid, to yield a 7-ethyl-substituted indole-2-carboxylate (B1230498) ester. publish.csiro.au

Strategies for Direct Ethyl Functionalization at Position 7

Directly introducing an ethyl group at the C7 position of a pre-formed indole or indoline ring is a more atom-economical approach. Recent advancements in transition-metal-catalyzed C-H functionalization have made this a viable strategy.

Palladium-catalyzed reactions have shown promise in this area. acs.org By employing a directing group on the indole nitrogen, such as a pivaloyl or a phosphine-containing group, it is possible to direct the C-H activation and subsequent ethylation specifically to the C7 position. acs.org For example, rhodium-catalyzed decarbonylative C(sp2)-H alkylation of indolines using alkyl carboxylic acids can introduce a primary alkyl chain, like an ethyl group, at the C7 position. researchgate.net Zirconium complexes have also been utilized for the regioselective C7-alkylation of N-alkylindoles. researchgate.net

Optimization of Reaction Parameters for Yield and Purity

Achieving high yields and purity in the synthesis of this compound necessitates careful optimization of various reaction parameters.

Influence of Temperature, Solvent, and Catalyst Selection

The choice of solvent, temperature, and catalyst significantly impacts the outcome of the synthesis.

| Reaction Type | Catalyst | Solvent | Temperature | Yield | Reference |

| Fischer Indole Synthesis | H2SO4 | N,N-dimethylacetamide (DMAc)-H2O (1:1) | Not specified | 69% | niscpr.res.in |

| Fischer Indole Synthesis | Methanesulfonic acid (MSA) | Methanol (B129727)/Water | 150°C | 41% | researchgate.net |

| Dehydrocyclization | Copper chromite activated with barium oxide | Steam | 500-700°C | Up to 78% conversion, 67% selectivity | google.com |

| Japp-Klingemann Reaction | Polyphosphoric acid | Not specified | Not specified | Not specified | publish.csiro.au |

| Rhodium-catalyzed C-H alkylation | Rhodium complex | Not specified | Not specified | Not specified | researchgate.net |

In the Fischer indole synthesis of 7-ethyltryptophol, using a mixture of N,N-dimethylacetamide (DMAc) and water as the solvent with sulfuric acid as the catalyst has been shown to provide a good yield of 69%. niscpr.res.in In contrast, using methanol and water with methanesulfonic acid at 150°C resulted in a lower yield of 41%. researchgate.net For the dehydrocyclization of 2,6-diethylaniline, a copper chromite catalyst activated with barium oxide at high temperatures (500-700°C) in the presence of steam is effective. google.com

Process Intensification Techniques (e.g., Microwave-Assisted Synthesis, Flow Chemistry)

To enhance reaction efficiency, reduce reaction times, and improve safety, process intensification techniques like microwave-assisted synthesis and flow chemistry have been explored.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of indole derivatives. nih.govnih.gov Microwave heating can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. researchgate.netorganic-chemistry.org For instance, a microwave-assisted Fischer indole synthesis of 7-ethyltryptophol has been developed. researchgate.net

Flow chemistry offers several advantages, including precise control over reaction parameters, improved heat and mass transfer, and enhanced safety for highly exothermic or hazardous reactions. semanticscholar.orgnih.govuc.pt The Fischer indole synthesis of 7-ethyltryptophol has been successfully adapted to a continuous flow process. researchgate.netsemanticscholar.orgresearchgate.net While initial yields were around 41%, the use of a continuous microwave reactor in a flow setup has shown the potential to significantly improve conversion and yield. researchgate.net One study demonstrated that at 180°C with a short residence time of 30 seconds, a 78% net yield of 7-ethyltryptophol could be achieved in a flow system. researchgate.net

Diverse Chemical Reactivity and Derivative Functionalization

The this compound scaffold serves as a versatile platform for the synthesis of a variety of derivatives. The presence of the ethyl group at the 7-position influences the reactivity of the molecule.

The nitrogen atom of the oxindole ring can be readily alkylated or acylated. mdpi.com For example, N-alkylation of ethyl indol-2-carboxylate derivatives can be achieved using potassium hydroxide (B78521) in acetone. mdpi.com

The C3 position of the oxindole ring is a key site for functionalization. It can undergo various reactions, including aldol (B89426) condensations and Michael additions, allowing for the introduction of a wide range of substituents.

Furthermore, the indole precursor, 7-ethylindole, can be functionalized in numerous ways. For instance, the nitrogen can be substituted with various groups, and the C2 and C3 positions of the indole ring can participate in electrophilic substitution reactions. Intramolecular cyclization of N-allyl or propargylic substituted 7-ethylindole-2-carboxylates can lead to the formation of fused heterocyclic systems. nih.gov

The development of new synthetic methods continues to expand the toolkit for the functionalization of the this compound core, enabling the creation of novel and complex molecules for various applications.

Oxidation and Reduction Reactions of the Indolone System

The interconversion between 2-oxindoles and their corresponding reduced forms, 2,3-dihydroindoles (indolines), is a fundamental transformation in the chemistry of this heterocyclic system. These reactions are critical for both the synthesis and metabolism of related pharmaceutical compounds.

Reduction of the Amide Carbonyl:

The carbonyl group at the C2 position of this compound is susceptible to reduction by various hydride reagents. The reduction of polyfunctional 2-oxindoles to the corresponding 2,3-dihydroindoles can be achieved using different boron hydride systems. nih.gov For instance, the use of sodium borohydride (B1222165) in conjunction with iodine in dry tetrahydrofuran (B95107) (which generates diborane (B8814927) in situ) is an effective method for reducing the amide carbonyl along with other functional groups like nitriles. nih.gov Another method involves using sodium borohydride with catalytic amounts of nickel(II) chloride in methanol, which can selectively reduce a nitrile group in the presence of the oxindole's cyclic amide. nih.gov This chemoselectivity is crucial for synthesizing complex molecules where different functional groups need to be preserved.

Oxidation of the Dihydroindole Ring:

Conversely, the corresponding 2,3-dihydroindole of the title compound can be oxidized to form this compound. While stable in their solid form, 2,3-dihydroindoles are often sensitive to oxidation when in solution. nih.gov The oxidation of 3,3-disubstituted indolines, for example, can proceed to yield the corresponding 2-oxindole. nih.gov This process can sometimes occur during purification, such as column chromatography, or upon exposure to air, leading to the aromatization of the dihydroindole ring or oxidation at the C2 position to reform the lactam. nih.gov

Electrophilic Substitution Reactions on the Indole Nucleus

The benzene ring of the this compound nucleus can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regioselectivity of these reactions is governed by the directing effects of the two substituents on the ring: the ethyl group at C7 and the cyclic amide moiety.

The ethyl group is an activating, ortho-, para- directing group. The amide group, due to the electron-withdrawing nature of its carbonyl component, is a deactivating, meta- directing group. The position of substitution will therefore depend on the reaction conditions and the nature of the electrophile, arising from a combination of these directing effects. The most likely positions for electrophilic attack are C4 and C6, which are ortho and para to the activating ethyl group, and C5, which is meta to the deactivating amide group.

While specific studies on the electrophilic substitution of this compound are not extensively detailed in the reviewed literature, general principles of indole chemistry suggest that reactions such as nitration, halogenation, and Friedel-Crafts reactions are feasible. For instance, the Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings like indoles, although the deactivating nature of the oxindole's amide would make this challenging.

Nucleophilic Attack and Functional Group Transformations at Key Centers

The this compound molecule possesses several sites susceptible to nucleophilic attack and functional group manipulation, primarily the C3 methylene position and the N1 amide hydrogen.

Reactivity at the C3 Position:

The C3 position is particularly reactive due to the acidity of its protons, which are alpha to the C2 carbonyl group. Deprotonation at C3 with a suitable base generates a nucleophilic enolate, which can then react with various electrophiles.

A classic example is the Aldol Condensation . In the presence of a base like sodium ethoxide, this compound can react with aldehydes and ketones. This reaction involves the nucleophilic attack of the oxindole enolate on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield a 3-alkylidene- or 3-arylidene-7-ethyloxindole. nih.gov This method is widely used to synthesize a variety of substituted oxindoles with significant biological activities. nih.gov

| Reactant 1 | Reactant 2 | Base | Product Type | Ref |

| Indole-2-one | Substituted Benzaldehyde | NaOEt/EtOH | 3-(Substituted-benzylidene)indolin-2-one | nih.gov |

| 7-Azaoxindole | Substituted Benzaldehyde | NaOEt/EtOH | 3-(Substituted-benzylidene)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | nih.gov |

Table 1: Examples of Aldol Condensation Reactions with Oxindoles

The C3 position is also central to various other transformations, including Michael additions and cycloaddition reactions, which are instrumental in building complex molecular architectures, such as spiro-oxindoles. rsc.org

Functionalization at the N1 Position:

The amide nitrogen (N1) can also be functionalized. The hydrogen atom on the nitrogen is acidic and can be removed by a strong base. The resulting anion can then be alkylated, acylated, or arylated. N-protection is often a key step in multistep syntheses to prevent unwanted side reactions or to modify the electronic properties and reactivity of the oxindole ring system. For example, N-acylation can enhance the reactivity of the oxindole system in certain cycloaddition reactions. rsc.org

| Reaction Type | Reagents | Product | Ref |

| Amidation | Acyl Chloride, Triethylamine | N-Acyl Indole-2-one | nih.gov |

Table 2: N-Functionalization of Indole-2-ones

These synthetic strategies highlight the versatility of the this compound core, making it a valuable building block in medicinal and materials chemistry.

Advanced Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. researchgate.net Through various NMR experiments, the connectivity and chemical environment of each atom in 7-ethyl-2,3-dihydro-1H-indol-2-one can be mapped out.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum displays characteristic signals for the ethyl group and the indolone core. The protons of the ethyl group typically appear as a triplet and a quartet due to spin-spin coupling. The protons on the aromatic ring of the indolone structure show distinct chemical shifts, and the protons on the five-membered ring, as well as the N-H proton, also have characteristic resonances. chemicalbook.com The N-H proton of amides can be observed in the 7.5-8.5 ppm range. libretexts.org

Table 1: Representative ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.24-7.31 | m | |

| NH | 8.62 | s | |

| CH (Indolone Ring) | 5.38 | s | |

| CH₂ (Ethyl Group) | 4.03 | q | |

| CH₃ (Ethyl Group) | 1.13 | t |

Note: This table is a representative example based on similar structures and may not reflect the exact values for this compound.

Carbon-13 (¹³C) NMR spectroscopy is employed to determine the carbon framework of the molecule. chemguide.co.uk Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the lactam is characteristically found at a downfield chemical shift, typically in the range of 160-185 ppm. chemguide.co.uk The carbons of the aromatic ring appear in the aromatic region (around 125-150 ppm), while the carbons of the ethyl group and the CH₂ group of the indolone ring resonate at upfield chemical shifts. chemguide.co.uk

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 165.74 |

| Aromatic C | 126.45-146.41 |

| C (Indolone Ring) | 101.35 |

| OCH₂ | 59.93 |

| CH (Indolone Ring) | 55.18 |

| CH₃ (Indolone Ring) | 21.09 |

Note: This table is a representative example based on similar structures and may not reflect the exact values for this compound.

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity of adjacent protons, such as those in the ethyl group and on the indolone ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.edu This is crucial for assigning the proton signals to their corresponding carbon atoms in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as the ethyl group to the aromatic ring.

TOCSY (Total Correlation Spectroscopy) : TOCSY shows correlations between all protons within a spin system, not just those that are directly coupled. This can be helpful in identifying all the protons belonging to a particular structural fragment. princeton.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups in this compound. The most characteristic absorption bands are those corresponding to the carbonyl (C=O) group of the lactam and the N-H group. The C=O stretching vibration in a five-membered lactam ring, such as in the indolone structure, is typically observed in the region of 1700 ± 15 cm⁻¹. pg.edu.pl The N-H stretching vibration of the amide group gives rise to a band in the range of 3170 to 3500 cm⁻¹. libretexts.org

Table 3: Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3247.90, 3116.75 |

| C-H (Aromatic) | Stretching | |

| C-H (Aliphatic) | Stretching | 2977.89 |

| C=O (Lactam) | Stretching | 1720.39 |

Note: This table is a representative example based on similar structures and may not reflect the exact values for this compound.

Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups like the carbonyl group, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. acs.org In the context of this compound, the Raman spectrum would be expected to show characteristic bands for the aromatic ring vibrations and the C-C skeletal vibrations. The carbonyl stretch is also observable in the Raman spectrum, though it may be weaker than in the IR spectrum.

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique capable of detecting trace amounts of an analyte. It relies on the enhancement of the Raman signal of molecules adsorbed onto or very near to a nanostructured metallic surface.

As of the current literature review, no specific SERS studies have been published for this compound. Such an analysis would be invaluable for developing methods for its trace detection in various matrices. A hypothetical SERS investigation would involve adsorbing the compound onto a SERS-active substrate, such as silver or gold nanoparticles. The resulting spectrum would be expected to show significantly enhanced Raman bands corresponding to the vibrational modes of the molecule. The aromatic ring vibrations, the C=O stretching of the lactam group, and the vibrations of the ethyl substituent would likely exhibit the most significant enhancement, providing a unique fingerprint for the molecule at very low concentrations.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio. It also provides valuable structural information through the analysis of fragmentation patterns.

While a detailed public HRMS fragmentation analysis for this compound is not available, its elemental composition has been confirmed. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is a key parameter in such analyses.

| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 192.13829 | 144.1 |

| [M+Na]⁺ | 214.12023 | 151.6 |

A full HRMS study would involve subjecting the parent ion to collision-induced dissociation and analyzing the resulting fragment ions. This would help to confirm the connectivity of the ethyl group, the oxindole (B195798) core, and to trace the fragmentation pathways, further solidifying the structural assignment.

X-ray Crystallography for Definitive Solid-State Structure and Conformation

To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. Obtaining suitable single crystals and performing such an analysis would provide definitive proof of its molecular structure. It would reveal the planarity of the bicyclic system, the conformation of the ethyl group relative to the aromatic ring, and any intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, in the crystal lattice.

Electronic Spectroscopy (UV-Vis) and Photophysical Investigations

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals, and the wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) |

|---|---|---|---|

| 2H-Indol-2-one, 1,3-dihydro- | Ethanol | Not Available | Not Available |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry.

Commercial suppliers of this compound confirm its molecular formula as C₁₀H₁₁NO. The calculated elemental composition based on this formula is presented below. Experimental verification of these values is a standard procedure for the characterization of a new compound.

| Element | Symbol | Atomic Mass | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 74.51 |

| Hydrogen | H | 1.008 | 6.88 |

| Nitrogen | N | 14.007 | 8.69 |

| Oxygen | O | 15.999 | 9.92 |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein's active site, providing insights into the molecule's potential as a therapeutic agent.

Molecular docking simulations have been extensively applied to various oxindole (B195798) derivatives to predict their binding affinities against a range of biomolecular targets implicated in diseases like cancer and viral infections. nih.govresearchgate.netmdpi.com For instance, numerous studies have designed and screened oxindole derivatives against protein kinases, which are crucial regulators of cellular activities and are often overexpressed in cancers. mdpi.commdpi.com

In a computational study targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an essential regulator of tumor angiogenesis, a series of designed oxindole derivatives were evaluated. The simulations identified several candidates with high docking scores (>7 kcal/mol), indicating strong predicted binding affinity to the enzyme's active site. researchgate.net Similarly, other research has focused on Cyclin-Dependent Kinase 2 (CDK2), another key cancer target. Docking procedures for a library of modified oxindoles revealed derivatives with significant binding affinities, suggesting their potential as CDK2 inhibitors. mdpi.com

These studies typically generate a binding energy score, which is a calculated estimate of the binding affinity. Lower (more negative) energy scores generally indicate a more stable and favorable interaction between the ligand and the target protein.

Table 1: Representative Binding Affinities of Oxindole Derivatives for Various Protein Targets

| Derivative Class | Protein Target | Representative Binding Energy/Score |

| 3-substituted Oxindoles | VEGFR-2 | > -7.0 kcal/mol |

| Modified Oxindoles | CDK2 | High Affinity (Specific values vary by study) |

| General Oxindole Derivatives | COVID-19 Mpro | High MolDock Scores |

Note: The data presented is illustrative of the oxindole class and not specific to 7-ethyl-2,3-dihydro-1H-indol-2-one. Scores and energies are method-dependent.

Beyond predicting if a molecule will bind, docking simulations provide a detailed, three-dimensional view of how it binds. This characterization of molecular recognition is crucial for understanding a compound's mechanism of action and for guiding further structural modifications to improve potency and selectivity.

For oxindole derivatives, these simulations reveal the specific types of non-covalent interactions that stabilize the ligand-protein complex. Key interactions frequently observed include:

Hydrogen Bonds: The oxindole core contains a lactam group with hydrogen bond donor (N-H) and acceptor (C=O) sites. These sites commonly form hydrogen bonds with key amino acid residues in the protein's active site, such as with the backbone atoms of Leu 83 and the side chains of Glu 81 and Lys 33 in CDK2. mdpi.com

Hydrophobic Interactions: The benzene (B151609) ring portion of the oxindole scaffold often engages in hydrophobic interactions with nonpolar residues within the binding pocket.

Pi-Stacking Interactions: The aromatic system of the oxindole core can form π-π stacking or T-stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). For example, stacking interactions with Phe 80 have been noted in the active site of CDK2. mdpi.com

By analyzing these interactions, researchers can rationalize the observed binding affinities and design new derivatives with enhanced binding properties. For example, adding specific functional groups at various positions on the oxindole ring can introduce new, favorable interactions with the target protein. mdpi.com

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a primary tool for calculating the structural, electronic, and vibrational properties of molecules with high accuracy.

A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting optimized structure provides accurate predictions of bond lengths, bond angles, and dihedral angles.

For the oxindole scaffold and its derivatives, DFT calculations confirm the planarity of the fused ring system and determine the preferred orientation of any substituents. This information is critical, as the three-dimensional shape of a molecule is a key determinant of its biological activity and its ability to fit into a protein's binding site. researchgate.net

DFT is highly effective for calculating a molecule's electronic properties, which govern its reactivity and intermolecular interactions. Key properties include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For one promising oxindole derivative targeting VEGFR-2, DFT calculations confirmed its chemical stability through analysis of the FMO energy gap. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Red-colored regions indicate negative potential (electron-rich, e.g., around the carbonyl oxygen), while blue regions indicate positive potential (electron-poor, e.g., around the amide hydrogen). This information is valuable for predicting how a molecule will interact with other molecules and its biological targets.

Table 2: Representative Calculated Electronic Properties for an Oxindole Derivative (BIATAM)

| Property | Calculated Value (eV) | Implication |

| EHOMO | -6.41 | Electron-donating capability |

| ELUMO | -2.67 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.74 | High Chemical Stability |

Source: Data adapted from studies on oxindole derivatives targeting VEGFR-2. researchgate.net Values are illustrative for the compound class.

DFT calculations can accurately predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the structure of a synthesized compound and to provide a detailed assignment of the observed vibrational bands. For novel compounds, this computational analysis is an invaluable tool for structural verification, helping to assign specific peaks in an experimental spectrum to the vibrations of particular functional groups within the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are pivotal in modern drug discovery, aiming to correlate the chemical structure of compounds with their biological activity. This approach is instrumental in designing new molecules with enhanced therapeutic effects.

Development of Predictive Models Linking Structural Features to Biological Activity

The development of predictive QSAR models is a cornerstone for understanding how a molecule's architecture influences its biological function. For classes of compounds like indole (B1671886) derivatives, these models are constructed using a dataset of molecules with known activities. nih.govmdpi.com The process involves calculating a wide array of molecular descriptors for each compound and then employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates these descriptors to the observed activity. mdpi.com A robust QSAR model should not only accurately fit the existing data but also possess high predictive power for new, untested molecules. mdpi.com

In Silico Assessment of Pharmacokinetic Relevant Parameters

In silico tools are increasingly used to predict the pharmacokinetic profile of potential drug candidates early in the development process, helping to reduce the likelihood of late-stage failures. researchgate.net These computational methods assess parameters that govern the absorption, distribution, metabolism, and excretion of a compound within the body.

The table below illustrates typical pharmacokinetic parameters that are evaluated using computational models for investigational compounds.

| Pharmacokinetic Parameter | Description | Typical In Silico Prediction Range |

| logBB | Blood-Brain Barrier Permeability | > 0.3 (High permeability); < -1.0 (Low permeability) researchgate.net |

| logPS | Central Nervous System (CNS) Permeability | > -2 (Permeable); < -3 (Impermeable) researchgate.net |

| Fu | Fraction Unbound in Plasma | 0.01 - 1.0 (Lower values indicate higher binding) mdpi.com |

| logVDss | Volume of Distribution at Steady State | -0.15 to 0.45 (Optimal distribution) mdpi.com |

These in silico predictions are valuable for prioritizing compounds for further experimental testing. For example, a compound predicted to have poor CNS permeability (low logPS) would likely not be pursued for a neurological target. Similarly, the fraction of a drug that is unbound in plasma (Fu) is a critical parameter, as only the unbound fraction is typically able to interact with its therapeutic target. mdpi.com Computational models provide an efficient means to estimate these important pharmacokinetic properties.

Preclinical Biological Activity Profiling and Mechanistic Investigations

Antimicrobial Activity of Indolone Derivatives

Indolone derivatives have demonstrated a wide spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents.

The antibacterial efficacy of indolone derivatives has been evaluated against a variety of pathogenic bacteria, including strains known for their resistance to conventional antibiotics.

Gram-Positive Bacteria : Numerous studies have confirmed the activity of these compounds against Gram-positive bacteria. For instance, certain 3-alkylidene-2-indolone derivatives have shown potent antibacterial effects, with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.5 μg/mL. mdpi.com Other synthesized derivatives were found to be active against methicillin-resistant Staphylococcus aureus (MRSA) at MIC values of 125 μg/mL. researchgate.net Research into indolone-N-oxides (INODs) also revealed their efficacy against Staphylococcus aureus. researchgate.net Furthermore, indole (B1671886) derivatives substituted with 1,2,4-triazole have demonstrated a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against MRSA. nih.gov

Gram-Negative Bacteria : The activity against Gram-negative bacteria is more varied. While some studies have reported resistance in strains like Escherichia coli to certain indolone-N-oxides researchgate.net, other derivatives have shown significant potency. A hybrid compound of indolin-2-one and nitroimidazole displayed remarkable antibacterial activity with MIC values ranging from 0.0625 to 4 μg/mL against two Gram-negative bacterial strains. mdpi.com Additionally, certain 3-substituted indole-2-one derivatives were found to be active against Salmonella enterica. researchgate.net

Mycobacterium tuberculosis : Indolone derivatives have emerged as promising antitubercular agents. Isatin derivatives, for example, have been shown to inhibit the growth of Mycobacterium tuberculosis. dergipark.org.tr Indolone-N-oxides also exhibited good antitubercular activity, with potency in the low micromolar range, comparable to ciprofloxacin. researchgate.net

Table 1: Antimicrobial Activity of Selected Indolone Derivatives

| Bacterial Strain | Derivative Type | Observed Efficacy (MIC) | Reference |

|---|---|---|---|

| Gram-Positive Bacteria | 3-Alkylidene-2-indolone | 0.5 μg/mL | mdpi.com |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 3-Substituted Indole-2-one | 125 μg/mL | researchgate.net |

| Gram-Negative Bacteria | Indolin-2-one-nitroimidazole hybrid | 0.0625–4 μg/mL | mdpi.com |

| Mycobacterium tuberculosis | Indolone-N-oxide | Low micromolar range | researchgate.net |

| Salmonella enterica | 3-Substituted Indole-2-one | Active | researchgate.net |

The antimicrobial action of indolone derivatives is attributed to several molecular mechanisms. One key mechanism is the inhibition of bacterial efflux pumps. For example, certain indole derivatives act as inhibitors of the NorA efflux pump in S. aureus, which is a primary contributor to its antibiotic resistance. nih.gov This inhibition can restore the susceptibility of resistant strains to existing antibiotics. nih.gov Another proposed mechanism involves the disruption of cellular homeostasis. The redox pharmacophore present in indolone-N-oxides is thought to interfere with the cellular redox balance of the microbes. researchgate.net Furthermore, some derivatives interfere with bacterial communication systems; for instance, 7-hydroxyindole has been found to reduce the expression of genes related to quorum sensing and biofilm formation in Acinetobacter baumannii. nih.gov

Anticancer / Antiproliferative Activity of Indolone Derivatives

The indole scaffold is recognized as a "privileged motif" in the design of anticancer agents due to its versatility and presence in numerous natural and synthetic bioactive compounds. jcchems.comresearchgate.net

Indolone derivatives have demonstrated significant cytotoxic effects across a wide range of human cancer cell lines.

Lung Cancer : Anlotinib, a multi-target tyrosine kinase inhibitor based on the indole structure, is used in the treatment of advanced lung cancer. umass.edu Other 2-oxindole derivatives have shown potent anti-cancer activity against lung cancer cells, with IC50 values ranging from submicromolar to micromolar levels. umass.edu One specific indole-based alkaloid showed anti-tumor activity against H1299 human lung cancer cells with an IC50 value of 3.79 µM. umass.edu

Breast Cancer : A synthesized indole derivative, compound 1c, exhibited high cytotoxic activity against the MCF-7 breast cancer cell line with a half-maximal lethal concentration (LC50) of 0.55 μM. nih.gov

Colon Cancer : The β-carboline alkaloid Flavopereirine, an indole derivative, has shown growth suppression in various colorectal cancer cell lines, including HCT116, with an IC50 value of 8.15 μM. nih.gov Another derivative demonstrated significant anticancer activity against the HCT116 colorectal carcinoma cell line with an IC50 value of 6.43 ± 0.72 μM. mdpi.com

Leukemia : An indolyl analog displayed highly promising properties against leukemia cancer cell lines (CEM), with a half-maximal inhibitory concentration (IC50) of 0.20 μM. nih.gov Additionally, a specific indolone derivative was found to be a highly selective anticancer agent against Jurkat leukemia cells, with an IC50 of 6.45 ± 1.02 μM, showing a better potency and selectivity index than the standard drug erlotinib. mdpi.com

Table 2: Cytotoxic Activity of Selected Indolone Derivatives

| Cancer Cell Line | Derivative Type | Observed Efficacy (IC50/LC50) | Reference |

|---|---|---|---|

| Lung (H1299) | Indole-based alkaloid | 3.79 µM | umass.edu |

| Breast (MCF-7) | Mannich base derivative | 0.55 μM | nih.gov |

| Colon (HCT116) | Indole-oxadiazole derivative | 6.43 ± 0.72 μM | mdpi.com |

| Leukemia (CEM) | Indolyl analog | 0.20 μM | nih.gov |

The anticancer effects of indolone derivatives are mediated through their interaction with a variety of molecular targets and the modulation of key signaling pathways involved in cancer progression. nih.gov A primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling and growth. umass.edu

Several indolone compounds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. benthamscience.com For example, one 1,3,4-oxadiazole-based indole derivative was found to be a notable EGFR inhibitor with an IC50 value of 2.80 ± 0.52 μM. mdpi.com Other targeted pathways include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest, and the inhibition of DNA topoisomerases. umass.edunih.govbenthamscience.com The versatility of the indole scaffold allows for the design of compounds that can target multiple pathways, including NFkB/PI3/Akt/mTOR and histone deacetylase (HDAC) inhibition. nih.gov

A significant outcome of the molecular interactions of indolone derivatives is the induction of programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. Studies have shown that these compounds can trigger apoptosis through various signaling cascades. nih.gov For instance, the natural indole derivative Evodiamine induces apoptosis by upregulating pro-apoptotic proteins like p53 and Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Another synthetic derivative was shown to enhance apoptosis significantly in HCT116 colon cancer cells, with 28.35% of cells undergoing apoptosis compared to 7.42% with the standard drug erlotinib. mdpi.com The induction of apoptosis is often accompanied by DNA damage and fragmentation, further contributing to the cytotoxic effects of these compounds. nih.gov

Antiviral Properties and Mechanisms of Viral Replication Inhibition

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antiviral activity. nih.govfrontiersin.org Derivatives of the indole and oxindole (B195798) framework have demonstrated inhibitory effects against a wide range of DNA and RNA viruses. mdpi.com The antiviral mechanisms associated with these scaffolds are diverse and target various stages of the viral life cycle.

One of the primary mechanisms of action is the inhibition of viral entry into host cells. For instance, the broad-spectrum antiviral drug Umifenovir (Arbidol), an indole derivative, functions by inhibiting the fusion between the viral lipid envelope and the host cell membrane. mdpi.com This action effectively blocks the initial step required for viral infection.

Another critical target for indole-based antivirals is the viral replication machinery. Specifically, the RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of many RNA viruses, has been a focus of inhibition studies. mdpi.com Computational studies have identified isatin analogs, which share the oxindole core with 7-ethyl-2,3-dihydro-1H-indol-2-one, as promising inhibitors of the SARS-CoV-2 RdRp. mdpi.com Similarly, other indole derivatives have shown potent activity against the reverse transcriptase (RT) of Human Immunodeficiency Virus (HIV), a key enzyme in the viral replication cycle. jmchemsci.com For example, certain thiazolo[2,3-a]isoindolone derivatives have been identified as highly specific inhibitors of HIV-1 RT. jmchemsci.com

Indole scaffolds have also been investigated for their ability to inhibit other crucial viral enzymes, such as proteases and integrases. frontiersin.org A 5,6-dihydroxyindole carboxamide derivative displayed strong inhibitory activity against HIV-1 integrase, an enzyme that facilitates the integration of viral DNA into the host genome. nih.govfrontiersin.org Furthermore, natural indole compounds have shown potential as inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. frontiersin.org Indole derivatives have demonstrated activity against various viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and the human varicella-zoster virus (VZV). nih.govnih.gov

| Compound Class/Derivative | Target Virus | Mechanism/Target | Reported Activity (IC₅₀/EC₅₀) |

|---|---|---|---|

| 5,6-dihydroxyindole carboxamide derivative | HIV-1 | Integrase Inhibition | IC₅₀ = 1.4 μM nih.govfrontiersin.org |

| Umifenovir (Arbidol) | SARS-CoV-2 | Membrane Fusion Inhibition | IC₅₀ = 4.11 μM mdpi.com |

| Phenyl- and benzyl-substituted tetrahydroindole | HCV (gt 2a) | Not specified | EC₅₀ = 2.6 μM nih.gov |

| Thiazolo[2,3-a]isoindolone derivative | HIV-1 | Reverse Transcriptase (RT) Inhibition | IC₅₀ = 16 nM jmchemsci.com |

Anti-inflammatory and Antioxidant Activities

Derivatives based on the indole-2-one (oxindole) scaffold have been systematically investigated for their anti-inflammatory properties. These compounds have been shown to modulate the expression and release of key pro-inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, which are a standard model for inflammation research, certain indole-2-one and 7-aza-2-oxindole derivatives demonstrated significant inhibitory effects on the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net

For example, conjugates combining indole and aminophenyl morpholinone structures were screened for their ability to inhibit these cytokines in microglial cells. nih.gov One particular compound from this series was found to be a potent anti-inflammatory agent, reducing LPS-induced levels of TNF-α and IL-6 by 71% and 53%, respectively. nih.gov The mechanism for this activity is linked to the inhibition of the nuclear translocation of NF-κB and AP-1, which are key transcription factors that regulate the expression of inflammatory genes. nih.gov

In addition to cytokines, these compounds also affect inflammatory enzymes. Studies have shown that specific indole-2-one derivatives can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages. researchgate.net The inhibition of iNOS leads to a decrease in the production of nitric oxide (NO), another important inflammatory mediator. nih.gov Molecular docking studies further suggest that these indole-based compounds can directly target TNF-α, IL-6, and iNOS. nih.govresearchgate.net

| Compound/Derivative | Cell Model | Mediator Inhibited | % Inhibition |

|---|---|---|---|

| Indole-aminophenyl morpholinone conjugate (Compound 4) | Microglial cells (BV2) | TNF-α | 71% nih.gov |

| Indole-aminophenyl morpholinone conjugate (Compound 4) | Microglial cells (BV2) | IL-6 | 53% nih.gov |

| Indole-2-one derivative (Compound 7i) | RAW264.7 Macrophages | TNF-α, IL-6, COX-2, iNOS | Significant Inhibition researchgate.net |

| 7-aza-2-oxindole derivative (Compound 8e) | RAW264.7 Macrophages | TNF-α, IL-6, COX-2, iNOS | Significant Inhibition researchgate.net |

The indole scaffold is integral to many compounds with significant antioxidant properties. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is implicated in the pathophysiology of numerous diseases. nih.govnih.gov Indole derivatives can counteract oxidative stress through various mechanisms, primarily by acting as free radical scavengers. nih.gov

Studies on 3-substituted-2-oxindole derivatives have demonstrated their capacity for scavenging free radicals, as measured by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov The antioxidant activity of these compounds, particularly those with halogen substitutions on the isatin ring, can be substantial even at low concentrations. nih.gov The neuroprotective potential of indole-based compounds is also linked to their antioxidant properties, as they can protect cells against oxidative stress induced by agents like hydrogen peroxide. nih.gov

The mechanism of antioxidant action for many indole derivatives is attributed to the indole nitrogen atom. Substitution on this nitrogen can significantly impact the compound's ability to participate in redox reactions. For example, acetyl substitution at the indole nitrogen has been shown to result in a complete loss of antioxidant activity, supporting the essential role of this specific atom in the molecule's free radical scavenging capabilities. nih.gov In contrast, substitutions on the benzene (B151609) ring, such as a methoxy (B1213986) group, can enhance antioxidant activity by improving the delocalization of electron density from the nitrogen-centered radical formed during redox reactions. nih.gov

Receptor Modulation and Enzyme Inhibition Studies

Sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype, are critical regulators of immune cell trafficking and are important therapeutic targets for immunomodulatory drugs. nih.govmdpi.com While much of the focus has been on S1P1 agonists, which cause lymphocyte sequestration, S1P1 antagonists are also being investigated as tool compounds and potential therapeutics. nih.govnih.gov Research into S1P receptor ligands has led to the development of various analogs designed to probe structure-activity relationships. nih.gov

Within this context, aryl amide-containing compounds have been identified as competitive antagonists at the S1P1 receptor. nih.gov Although direct studies on this compound as an S1P1 antagonist are not specified, the broader class of heterocyclic compounds is under continuous investigation for activity at G protein-coupled receptors like S1P1. The development of antagonists allows for the exploration of S1P biology and provides lead structures for further drug development. nih.gov S1P1 antagonism has been shown to be sufficient to ameliorate autoimmune pathology in preclinical models by inducing lymphocyte sequestration, a similar outcome to receptor agonism. nih.gov

The indole motif is a key structural feature in the design of ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are therapeutic targets for several neurological and neuropsychiatric disorders. acs.orgnih.gov Indole-based structures have been incorporated into bitopic ligands, which are designed to bind to both the primary (orthosteric) and a secondary binding site on the receptor, often leading to improved potency and selectivity. acs.orgmdpi.com

In the design of such ligands, an indole-2-amide moiety has been used as a secondary pharmacophore, tethered to a primary pharmacophore that targets the orthosteric site of D2 and D3 receptors. acs.org Furthermore, radioligand binding studies of various dopaminergic compounds incorporating atypical catechol-simulating moieties have shown a high affinity for D2-like receptors. nih.gov

Some of these compounds exhibit biased agonism or functional selectivity, meaning they preferentially activate certain downstream signaling pathways over others. For example, a 2-azaindolylcarboxamide derivative showed significant functional selectivity for D2S-promoted Gα(o) activation over Gα(i) coupling and a preference for β-arrestin recruitment compared to Gα(o) coupling. nih.gov This differential activation of signaling pathways is a key area of research for developing more refined therapeutics with fewer side effects. The structural differences between the D2 and D3 receptors, despite their high homology, allow for the rational design of selective ligands. nih.govelifesciences.org

Other Relevant Biological Activities Explored in Indolone Chemistry (e.g., Antimalarial, Anticonvulsant)

While the primary focus of research on many indolone derivatives may be centered on specific therapeutic areas, the versatile nature of the indolone scaffold has prompted investigations into a broader range of biological activities. Notably, significant efforts have been directed towards exploring the potential of indolone-containing compounds as both antimalarial and anticonvulsant agents.

Antimalarial Activity

The search for novel and effective antimalarial drugs is a critical area of medicinal chemistry, and the indolone nucleus has emerged as a promising starting point for the development of new therapeutic agents. eurekaselect.commalariaworld.org Research has demonstrated that various molecules derived from the indolone scaffold exhibit antiplasmodial properties. eurekaselect.com

Indolone-N-oxides, for instance, are characterized by a reactive nitrone moiety that can undergo oxidation-reduction reactions. nih.gov One particular indolone-N-oxide derivative, compound 1, demonstrated a geometric mean 50% inhibitory concentration (IC₅₀) of 48.6 nM against Plasmodium falciparum. nih.gov Notably, its efficacy was consistent across both chloroquine-susceptible and chloroquine-resistant isolates of the parasite. nih.gov Further studies on 3-aryl-indolinone derivatives have also identified compounds with significant antiplasmodial activity. tandfonline.com For example, compound 8c was found to be the most potent among a series of tested compounds, with an IC₅₀ of 5.8 µM, while also exhibiting low cytotoxicity. tandfonline.com The structure-activity relationship analyses from these studies suggest that the bond between the oxindole core and the aromatic substituent is important for the observed antiplasmodial effects. tandfonline.com The mechanism of action for some indole-based antimalarials is thought to involve the inhibition of hemozoin formation. nih.gov

Table 1: Antimalarial Activity of Selected Indolone Derivatives

| Compound | Target/Strain | Activity (IC₅₀) | Source |

| Indolone-N-oxide (compound 1) | Plasmodium falciparum | 48.6 nM | nih.gov |

| 3-aryl-indolinone (compound 8c) | Plasmodium falciparum | 5.8 µM | tandfonline.com |

| 3a (4-CO₂Et) | Plasmodium falciparum (3D7 strain) | Decreased inhibitory activity | tandfonline.com |

| 7b (4-Cl) | Plasmodium falciparum (3D7 strain) | 13–18 µM | tandfonline.com |

| 7e-g (methoxy substituted) | Plasmodium falciparum (3D7 strain) | 13–18 µM | tandfonline.com |

Anticonvulsant Activity

The indole nucleus is a key structural feature in several centrally acting agents, and its derivatives have been extensively investigated for their potential in managing central nervous system (CNS) disorders, including epilepsy. ingentaconnect.com A variety of indole derivatives have been synthesized and evaluated for their anticonvulsant properties using preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. pharmacophorejournal.com

For example, a series of novel 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide derivatives incorporating an indole moiety were synthesized and showed anticonvulsant activity. ingentaconnect.com In other studies, tetracyclic indole derivatives have also demonstrated promising anticonvulsant effects. nih.gov Specifically, compounds such as 6-[(dimethylamino)methyl]-4,5,6,8,9,10-hexahydrocyclopenta malariaworld.orgnih.govpyrrolo[3,2,1-ij]quinoline (7d) and N-methyl-4,5,6,8,9,10,11,12-octahydrocyclohepta malariaworld.orgnih.govpyrrolo[3,2,1-ij]quinoline-6-carboxamide (10c) were found to have ED₅₀ values of 12.5 and 12.9 mg/kg, respectively, in a rat maximal electroshock test. nih.gov Furthermore, some synthesized indoles linked to thiazolidinone and thiotriazole moieties have also been screened for their anticonvulsant potential. researchgate.net

Table 2: Anticonvulsant Activity of Selected Indole Derivatives

| Compound | Test Model | Activity (ED₅₀) | Source |

| 6-[(dimethylamino)methyl]-4,5,6,8,9,10-hexahydrocyclopenta malariaworld.orgnih.govpyrrolo[3,2,1-ij]quinoline (7d) | Rat Maximal Electroshock | 12.5 mg/kg po | nih.gov |

| N-methyl-4,5,6,8,9,10,11,12-octahydrocyclohepta malariaworld.orgnih.govpyrrolo[3,2,1-ij]quinoline-6-carboxamide (10c) | Rat Maximal Electroshock | 12.9 mg/kg po | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification of the 7-Ethyl-2,3-dihydro-1H-indol-2-one Scaffold

The chemical architecture of this compound offers several positions for modification, each providing a vector to modulate its interaction with biological targets. The benzene (B151609) ring (positions 4, 5, 6), the lactam nitrogen (position 1), and the methylene (B1212753) group (position 3) are all amenable to substitution, influencing the molecule's electronic, steric, and hydrophobic properties.

Impact of Substituents at Varying Positions on Biological Activity

The biological activity of oxindole (B195798) derivatives can be significantly altered by the introduction of various substituents at different positions on the core scaffold. nih.govnih.gov Studies on related oxindole structures have provided a framework for understanding these effects.